molecular formula C10H11NO B8696198 2-(4-methylphenyl)-4,5-dihydro-1,3-oxazole CAS No. 10200-70-1

2-(4-methylphenyl)-4,5-dihydro-1,3-oxazole

Cat. No.: B8696198
CAS No.: 10200-70-1
M. Wt: 161.20 g/mol
InChI Key: NYTUDOKVKPJSOI-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazoline family, which is known for its significant applications in various fields such as pharmaceuticals, industrial chemistry, and polymer science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of β-hydroxy amides. One common method is the reaction of aromatic aldehydes with amino alcohols in the presence of pyridinium hydrobromide perbromide (PHPB) in water at room temperature . Another method involves the use of ruthenium(II) catalysts for the reaction of ethanolamine with aryl nitriles under neat conditions .

Industrial Production Methods

Industrial production of this compound often employs microwave irradiation to facilitate the cyclization process. This method allows for rapid and efficient synthesis, reducing the reaction time and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules to exert its effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

2-(4-methylphenyl)-4,5-dihydro-1,3-oxazole can be compared with other oxazoline derivatives, such as:

  • 2-Phenyl-2-oxazoline
  • 2-Methyl-2-oxazoline
  • 2-Ethyl-2-oxazoline

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the 4-methylphenyl group enhances its stability and reactivity compared to other oxazoline derivatives .

Similar Compounds

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure allows it to participate in a wide range of reactions and makes it a valuable tool in research and industry.

Properties

CAS No.

10200-70-1

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

2-(4-methylphenyl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C10H11NO/c1-8-2-4-9(5-3-8)10-11-6-7-12-10/h2-5H,6-7H2,1H3

InChI Key

NYTUDOKVKPJSOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

This synthesis requires a brominated intermediate, which is prepared by a four-step process, as illustrated in FIG. 3. p-Toluic acid is first converted to N-(2-hydroxyethyl)-4-toluamide, using carbonyldiimidazole (CDI) and ethanolamine. This first intermediate is then converted to a N-[2-methanesulfonyloxy]-4-toluamide, using methanesulfonyl chloride. This second intermediate is then cyclized to form 2-(4-methylphenyl)oxazoline by processes analogous to those described in Example 7, below. This third intermediate is then brominated, using N-bromosuccinimide and benzoyl peroxide as described in Example 3, to produce 2-[(4-bromomethyl)phenyl]-oxazoline. This intermediate is then reacted with hydroxy compound [2], using a procedure similar to that described in Example 3, to give the desired compound, GERI-E6.
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